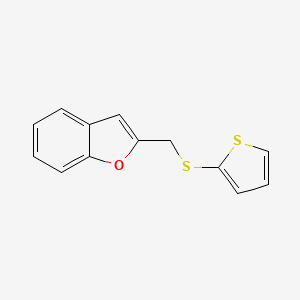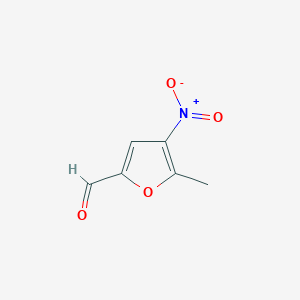
5-Methyl-4-nitrofuran-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-nitrofuran-2-carbaldehyde is a heterocyclic organic compound belonging to the nitrofuran family. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a furan ring substituted with a nitro group, a methyl group, and an aldehyde group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitrofuran-2-carbaldehyde typically involves the nitration of furfural derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be methylated to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The nitration and methylation steps are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 5-Methyl-4-nitrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: 5-Methyl-4-nitrofuran-2-carboxylic acid.
Reduction: 5-Methyl-4-aminofuran-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-Methyl-4-nitrofuran-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Methyl-4-nitrofuran-2-carbaldehyde involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, making it effective as an antimicrobial and anticancer agent .
類似化合物との比較
5-Nitrofuran-2-carbaldehyde: Lacks the methyl group, making it less hydrophobic.
5-Methyl-2-furaldehyde: Lacks the nitro group, reducing its biological activity.
4-Nitrofuran-2-carbaldehyde: Lacks the methyl group, affecting its reactivity.
Uniqueness: 5-Methyl-4-nitrofuran-2-carbaldehyde is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and a potent compound in medicinal research .
特性
分子式 |
C6H5NO4 |
|---|---|
分子量 |
155.11 g/mol |
IUPAC名 |
5-methyl-4-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3H,1H3 |
InChIキー |
CTOWOTVODWASGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(O1)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


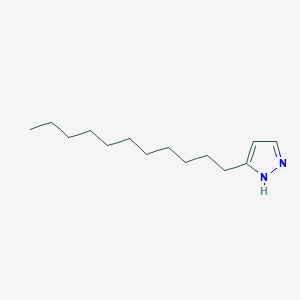
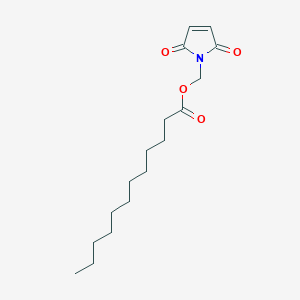
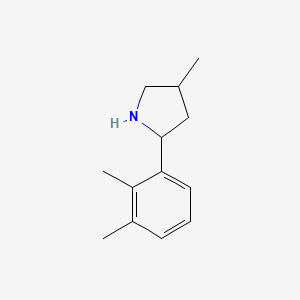
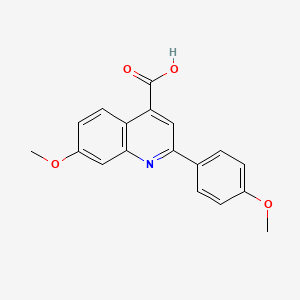
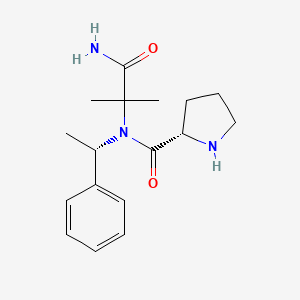
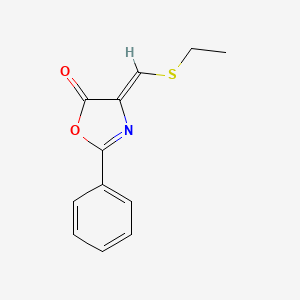
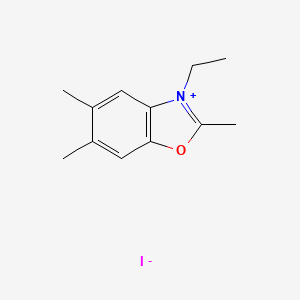
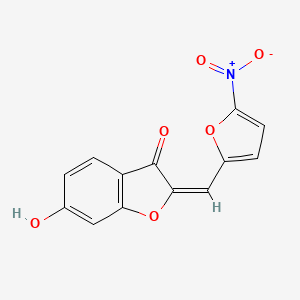
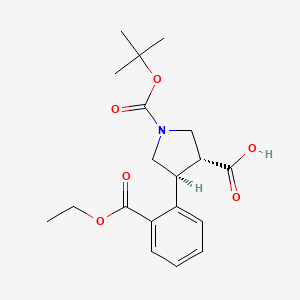
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)

![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)

